FA-Ala-OSu
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Overview
Description
FA-Ala-OSu is a compound that features a furan ring, a pyrrolidinone ring, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FA-Ala-OSu typically involves the following steps:
Formation of the acrylamide moiety: This can be achieved by reacting acryloyl chloride with an appropriate amine under basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a furan boronic acid with an appropriate halide.
Formation of the pyrrolidinone ring: This step involves the cyclization of an appropriate precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
FA-Ala-OSu can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,5-dione.
Reduction: The corresponding amine.
Substitution: Halogenated furans.
Scientific Research Applications
FA-Ala-OSu has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting bacterial infections due to the antibacterial properties of furan derivatives.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of FA-Ala-OSu involves its interaction with specific molecular targets. The furan ring can interact with bacterial enzymes, inhibiting their activity and leading to antibacterial effects. The acrylamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of protein function.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 2-(3-(furan-2-yl)acrylamido)acetate: Similar structure but with an acetate group instead of a propanoate group.
2,5-Dioxopyrrolidin-1-yl 2-(3-(furan-2-yl)acrylamido)butanoate: Similar structure but with a butanoate group instead of a propanoate group.
Uniqueness
FA-Ala-OSu is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6/c1-9(14(20)22-16-12(18)6-7-13(16)19)15-11(17)5-4-10-3-2-8-21-10/h2-5,8-9H,6-7H2,1H3,(H,15,17)/b5-4+/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWLISUHPZYUSV-MOVJSRMASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON1C(=O)CCC1=O)NC(=O)C=CC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)/C=C/C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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